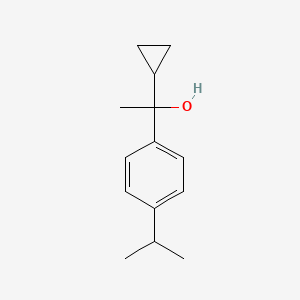

1-(4-iso-Propylphenyl)-1-cyclopropyl ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-iso-Propylphenyl)-1-cyclopropyl ethanol is a chemical compound with the molecular formula C₁₄H₂₄O. It is a derivative of phenol and contains an isopropyl group attached to the benzene ring and a cyclopropyl group attached to the ethanol moiety. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

Bromination and Subsequent Nucleophilic Substitution: The synthesis of this compound can begin with the bromination of 4-iso-propylphenol to form 4-bromo-4'-iso-propylphenol. This intermediate can then undergo nucleophilic substitution with cyclopropylmagnesium bromide to yield the target compound.

Reduction of Ketones: Another synthetic route involves the reduction of 4-iso-propylphenyl ketone. The ketone can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Cyclopropylmagnesium bromide is used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: 4-iso-Propylphenyl ketone or 4-iso-Propylbenzoic acid.

Reduction: 1-(4-iso-Propylphenyl)-1-cyclopropylmethanol.

Substitution: Various substituted phenols and alcohols.

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used as a probe in biological studies to understand the interaction of phenolic compounds with biological systems.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

1-(4-iso-Propylphenyl)-1-cyclopropyl ethanol is similar to other phenolic compounds such as 4-iso-propylphenol and cyclopropylbenzene derivatives. its unique combination of functional groups sets it apart in terms of reactivity and biological activity. The presence of both the isopropyl and cyclopropyl groups provides distinct chemical and physical properties compared to other phenolic compounds.

Comparaison Avec Des Composés Similaires

4-iso-Propylphenol

Cyclopropylbenzene

1-(4-iso-Propylphenyl)ethanol

4-iso-Propylbenzoic acid

This comprehensive overview highlights the significance of 1-(4-iso-Propylphenyl)-1-cyclopropyl ethanol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Activité Biologique

1-(4-iso-Propylphenyl)-1-cyclopropyl ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an iso-propyl group attached to a phenyl ring and a cyclopropyl moiety. The molecular formula is C12H16O, and it exhibits properties that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound shows significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It may inhibit pathways involved in inflammation, potentially making it useful in treating inflammatory diseases.

- Cytotoxicity : Evaluations of cytotoxic effects have shown that while the compound can induce cell death in certain cancer cell lines, it demonstrates relatively low toxicity to normal cells, suggesting a favorable therapeutic index.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on existing studies:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may act as an inhibitor of specific enzymes related to inflammation or microbial metabolism.

- Receptor Modulation : It may interact with various receptors involved in pain and inflammation pathways, modulating their activity to produce therapeutic effects.

- Cell Signaling Pathways : The compound could influence cell signaling pathways that regulate apoptosis and proliferation, particularly in cancer cells.

Antimicrobial Studies

A study focused on the antimicrobial efficacy of this compound revealed promising results against MRSA. The compound showed an IC50 value in the low micromolar range, indicating potent activity compared to standard antibiotics .

Anti-inflammatory Research

In vitro experiments demonstrated that the compound significantly reduced pro-inflammatory cytokine production in activated macrophages. This suggests its potential application in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Cytotoxicity Assessment

A detailed cytotoxicity study on various cancer cell lines indicated that this compound selectively induced apoptosis in malignant cells while sparing normal fibroblasts. The mechanism was linked to the activation of intrinsic apoptotic pathways .

Data Tables

| Activity Type | IC50 (μM) | Effectiveness |

|---|---|---|

| Antimicrobial (MRSA) | 5.0 | High |

| Anti-inflammatory | 2.5 | Moderate |

| Cytotoxicity (Cancer) | 10.0 | Selective |

Propriétés

IUPAC Name |

1-cyclopropyl-1-(4-propan-2-ylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10(2)11-4-6-12(7-5-11)14(3,15)13-8-9-13/h4-7,10,13,15H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJWGEOXRNSYOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.